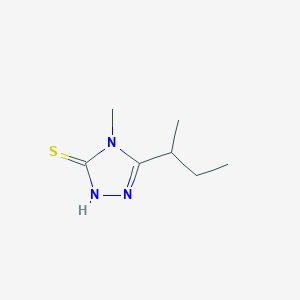

5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

5-(Butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a butan-2-yl group at position 5, and a thiol (-SH) group at position 2. It serves as a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing derivatives with tailored biological or functional activities .

Properties

Molecular Formula |

C7H13N3S |

|---|---|

Molecular Weight |

171.27 g/mol |

IUPAC Name |

3-butan-2-yl-4-methyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C7H13N3S/c1-4-5(2)6-8-9-7(11)10(6)3/h5H,4H2,1-3H3,(H,9,11) |

InChI Key |

AZELLZSBSFFEJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NNC(=S)N1C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,4-triazole-3-thiol derivatives typically involves the cyclization of hydrazinecarbothioamide intermediates under alkaline conditions. For 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, the key steps include:

- Preparation of the hydrazinecarbothioamide precursor bearing the butan-2-yl substituent.

- Cyclization under alkaline medium to form the triazole ring with concurrent formation of the thiol group.

- Optional alkylation or substitution reactions to introduce or modify substituents at the 4- and 5-positions.

This approach is consistent with classical methods for synthesizing 1,2,4-triazolethiones, as described in the literature.

Specific Synthetic Route

A representative synthetic route involves the following steps:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Reaction of butan-2-yl hydrazine with methyl isothiocyanate or equivalent thiocarbonyl precursor | Formation of hydrazinecarbothioamide intermediate |

| 2 | Cyclization in alkaline medium (e.g., NaOH in ethanol or methanol) under reflux | Intramolecular cyclization yielding the 1,2,4-triazole-3-thiol core |

| 3 | Purification by recrystallization or chromatography | Isolation of pure 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol |

The cyclization step is critical and generally requires controlled heating (reflux) in a polar protic solvent such as methanol or ethanol to facilitate ring closure and thiol formation.

Reaction Conditions and Optimization

- Solvent : Methanol or ethanol are preferred for their ability to dissolve reactants and promote cyclization.

- Temperature : Reflux temperatures (typically 65–80 °C) are employed to drive the cyclization.

- Reaction time : Typically ranges from 4 to 8 hours depending on scale and substrate purity.

- Alkaline medium : Sodium hydroxide or potassium hydroxide is used to create the basic environment necessary for cyclization.

- Molar ratios : Equimolar or slight excess of hydrazinecarbothioamide precursor to alkylating agents optimizes yield and minimizes side products.

Alternative Synthetic Approaches

Some studies have explored the use of hydrazides and amides in Pellizzari-type reactions to form 1,2,4-triazoles, which can be adapted for thiol substitution. Additionally, nucleophilic substitution reactions have been used to introduce alkyl groups at the 5-position after triazole ring formation.

Purification and Characterization

Purification is commonly achieved by recrystallization from methanol or methanol-DMF mixtures. Chromatographic techniques may be employed for higher purity requirements. Characterization typically includes:

- Elemental analysis.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).

- Mass spectrometry (MS).

- Melting point determination.

For example, ^13C NMR spectra show characteristic signals for triazole carbons around 155 ppm and alkyl substituents between 20–40 ppm, confirming the structure.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Starting material | Butan-2-yl hydrazine derivative | Prepared or commercially sourced |

| Cyclization solvent | Methanol or ethanol | Polar protic solvents preferred |

| Base | Sodium hydroxide (NaOH) | Concentration typically 1–2 M |

| Temperature | Reflux (65–80 °C) | Ensures complete cyclization |

| Reaction time | 4–8 hours | Monitored by TLC or HPLC |

| Molar ratio (reactants) | 1:1 to 1:1.1 | Slight excess of alkylating agent to reduce side products |

| Purification method | Recrystallization or chromatography | Methanol-DMF mixture often used |

| Yield | 70–90% | Dependent on purity of starting materials |

| Characterization | NMR, MS, elemental analysis | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents or alkylating agents.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Halogenated or alkylated triazoles.

Scientific Research Applications

5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with varying substituents. Key comparisons include:

Substituent Effects on Physicochemical Properties

Key Observations :

- Adamantane derivatives exhibit higher molecular weights and melting points due to the bulky, rigid adamantane group, which also reduces aqueous solubility .

- Pyridyl-substituted analogs display higher melting points and coordination capabilities (e.g., in metal-organic frameworks) due to the aromatic nitrogen heterocycle .

Key Observations :

- Alkyl-substituted triazole-thiols (e.g., butan-2-yl) are effective corrosion inhibitors due to their ability to form protective layers on metal surfaces via thiol coordination .

- Benzimidazole hybrids show antifungal properties, likely due to synergistic effects between the benzimidazole and triazole moieties .

- Adamantane derivatives target enzymes like 11β-HSD1, leveraging the adamantane group’s lipophilicity for improved membrane penetration .

Biological Activity

5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific triazole derivative, including its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol |

| Molecular Formula | C₇H₁₃N₃S |

| Molecular Weight | 173.26 g/mol |

| CAS Number | Not specified in search results |

Synthesis

The synthesis of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. The formation of the triazole ring is achieved through cyclization reactions involving hydrazine derivatives and suitable nitriles under acidic or basic conditions. The introduction of the butan-2-yl group can be accomplished via nucleophilic substitution reactions with appropriate thiols.

Antimicrobial Activity

Recent studies have shown that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The synthesized derivatives demonstrated MIC values ranging from 31.25 to 62.5 μg/mL against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

This indicates that modifications on the sulfur atom do not significantly alter the antimicrobial efficacy of the compounds.

Anticancer Activity

The anticancer potential of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has also been explored. In vitro studies using cell lines such as HepG2 (liver cancer) revealed varying degrees of cytotoxicity:

| Compound | IC₅₀ (µg/mL) |

|---|---|

| Compound A | 13.004 |

| Compound B | 28.399 |

The presence of electron-donating groups was correlated with enhanced anti-proliferative activity .

Structure–Activity Relationship (SAR)

The SAR studies indicate that the biological activity of triazole derivatives is highly dependent on their substituents:

- Electron-donating groups enhance activity.

- Electron-withdrawing groups tend to reduce efficacy.

This relationship provides insights into designing more potent derivatives by modifying substituents on the triazole ring or thiol group.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A series of S-substituted derivatives were tested for their antimicrobial properties against standard strains. Results indicated promising activity with potential for further development into therapeutic agents .

- Anticancer Screening : Compounds were screened against various cancer cell lines, demonstrating significant cytotoxic effects with specific derivatives showing IC₅₀ values below 20 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.